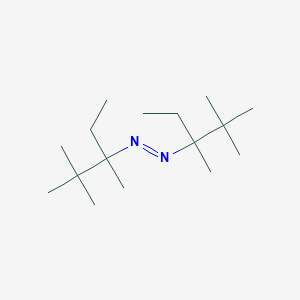
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to two 2,2,3-trimethylpentan-3-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene typically involves the reaction of 2,2,3-trimethylpentan-3-ylamine with a suitable diazotizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common diazotizing agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
Aplicaciones Científicas De Investigación
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other diazene compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene involves its interaction with molecular targets, such as enzymes or receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-ethyl[(3R)-2,2,3-trimethylpentan-3-yl]diazene: Similar structure but with an ethyl group instead of a bis(2,2,3-trimethylpentan-3-yl) group.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Different functional groups but similar carbon skeleton.
Uniqueness
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is unique due to its specific diazene group configuration and the presence of two bulky 2,2,3-trimethylpentan-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
52406-58-3 |
|---|---|
Fórmula molecular |
C16H34N2 |
Peso molecular |
254.45 g/mol |
Nombre IUPAC |
bis(2,2,3-trimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-11-15(9,13(3,4)5)17-18-16(10,12-2)14(6,7)8/h11-12H2,1-10H3 |
Clave InChI |
ICFMCRDJNQZFBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)(C)C)N=NC(C)(CC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
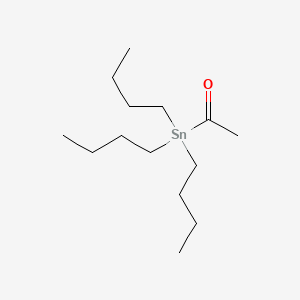
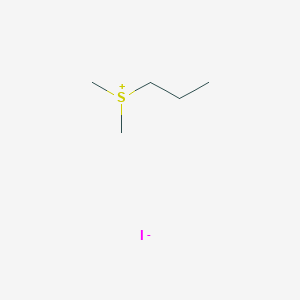
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
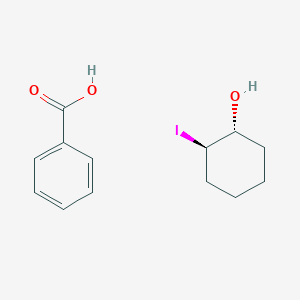
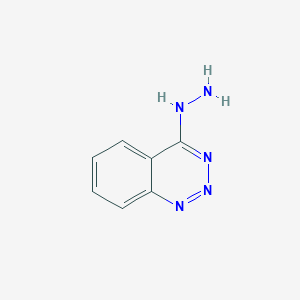
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
